molecular formula C21H18ClFN2O4S B12481097 N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide

Cat. No.: B12481097
M. Wt: 448.9 g/mol
InChI Key: BYDGNAHSTWMMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, methylsulfonyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with an appropriate amine.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives.

    Incorporation of the Chloro and Fluoro Groups: The chloro and fluoro groups are introduced through halogenation reactions, typically using reagents such as thionyl chloride and fluorinating agents.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through sulfonation reactions, using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenol derivatives for nucleophilic substitution, thionyl chloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzymatic activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-methoxyphenyl)glycinamide
  • N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-ethoxyphenyl)glycinamide

Uniqueness

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives. The methylsulfonyl group contributes to its solubility and stability, while the phenoxy group provides additional sites for chemical modification.

Properties

Molecular Formula

C21H18ClFN2O4S

Molecular Weight

448.9 g/mol

IUPAC Name

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H18ClFN2O4S/c1-30(27,28)25(15-11-12-18(23)17(22)13-15)14-21(26)24-19-9-5-6-10-20(19)29-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,24,26)

InChI Key

BYDGNAHSTWMMFZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.